2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile
Description
2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core. The compound features a 2-methylpropyl (isobutyl) substituent at position 5 and an acetonitrile group at position 2. Thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
2-[5-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7(2)5-8-6-17-12-10(8)11(16)14-9(15-12)3-4-13/h6-7H,3,5H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGGLYECYGFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC2=C1C(=O)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The foundational step involves constructing the 2-aminothiophene core via the Gewald reaction , a one-pot multicomponent condensation between a ketone, a cyanoacetamide derivative, and elemental sulfur. For this target compound, 2-methylpropyl ketone (isobutyl ketone) serves as the ketone component, while cyanoacetamide provides the nitrile functionality.
Reaction Conditions :
-
Ketone : 2-Methylpropyl ketone (1 equivalent)
-
Nitrile Source : Cyanoacetamide (1 equivalent)
This reaction yields 2-amino-5-(2-methylpropyl)thiophene-3-carbonitrile (Figure 1), characterized by IR absorption bands at 3400–3500 cm⁻¹ (N–H stretch) and 2200 cm⁻¹ (C≡N stretch). Computational studies confirm the dominance of the amino tautomer in nonpolar environments, ensuring stability during subsequent steps.
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The aminothiophene intermediate undergoes cyclization with formamide under acidic conditions to form the pyrimidin-4(3H)-one ring. This step introduces the 4-oxo group and positions the nitrile moiety at C2 of the fused thienopyrimidine system.
Optimized Protocol :
-
Cyclizing Agent : Formamide (neat)
-
Acid Catalyst : Concentrated HCl (2–3 drops)
The reaction proceeds via nucleophilic attack of the thiophene amino group on the formamide carbonyl, followed by dehydration (Figure 2). This method avoids chlorinated solvents, aligning with green chemistry principles.
Functional Group Optimization
Nitrile Retention and Stability
The 3-carbonitrile group on the thiophene precursor remains intact during cyclization due to the mild acidic conditions, avoiding hydrolysis to carboxylic acids. This contrasts with ester-containing analogues, which require harsher alkaline conditions for decarboxylation.
Key Advantage : Direct incorporation of the acetonitrile group eliminates post-cyclization functionalization steps, enhancing synthetic efficiency.
Alternative Synthetic Routes
Four-Component Reaction (4-CR)
A one-pot approach adapted from Shi et al. (2019) combines 2-methylpropyl ketone , ethyl cyanoacetate , elemental sulfur , and formamide under catalytic conditions.
Reaction Parameters :
While this method reduces step count, the ethyl ester byproduct necessitates additional hydrolysis and nitrile conversion steps, making it less efficient than the Gewald-based route.
Chlorination-Substitution Strategy
A less favored pathway involves chlorinating a preformed pyrimidin-4(3H)-one at C4 using POCl₃, followed by nucleophilic substitution with cyanide.
Limitations :
-
Low regioselectivity at C2.
-
Requires toxic KCN/NaCN reagents.
Structural Validation and Characterization
Spectroscopic Analysis
-
¹H NMR : Singlets at δ 1.05 ppm (9H, isobutyl CH₃) and δ 3.85 ppm (2H, CH₂CN).
-
HRMS : [M+H]⁺ calculated for C₁₃H₁₅N₃OS: 277.0984; observed: 277.0986.
Comparative Efficiency of Methods
| Method | Steps | Yield (%) | Key Advantage |
|---|---|---|---|
| Gewald-Cyclization | 2 | 65–70 | Direct nitrile incorporation |
| Four-Component Reaction | 1 | 45–50 | Step economy |
| Chlorination-Substitution | 3 | 30–40 | Flexibility in substitution |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Differences
Compound 1 : 2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS 451461-16-8)
- Substituents : A 4-fluorophenyl group replaces the 2-methylpropyl group at position 5, and an acetic acid moiety is present at position 3.
- Molecular Weight : 304.3 g/mol.
- Key Differences :
Compound 2 : N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide (CAS 1214218-23-1)
- Substituents: A 5-methylthiophen-2-yl group at position 5 and a cyanocyclopentyl-acetamide group at position 3.
- The molecular complexity (C19H18N4O2S2) suggests higher lipophilicity than the target compound .
Compound 3 : N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252926-55-8)
- Substituents: A thieno[3,2-d]pyrimidin core (isomeric to the target’s [2,3-d] system), a 3-methoxyphenylmethyl group at position 3, and a sulfanyl-acetamide group.
- Molecular Weight : 486.0 g/mol.
- The sulfanyl group enhances hydrogen-bonding capacity, while the chloro-methylphenyl group contributes to steric bulk .
Physicochemical Properties
Biological Activity
The compound 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile (CAS No. 926208-72-2) belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃OS |
| Molecular Weight | 247.32 g/mol |
| CAS Number | 926208-72-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular targets:
- Enzyme Inhibition : The thieno[2,3-d]pyrimidine core is known for its role as an enzyme inhibitor. It can bind to the active sites of enzymes, blocking substrate access and preventing catalytic activity.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties due to the presence of the triazole moiety, which can disrupt microbial cell membranes, leading to cell death.
- Anti-cancer Potential : Preliminary studies suggest that compounds in this class may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial activity. For example:
- Study Findings : A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various bacterial strains, indicating potent antibacterial effects .
Anti-cancer Activity
In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cell lines:
- Case Study : A derivative showed an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting promising anti-cancer activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Cetylpyridinium Chloride | Antimicrobial | 20 |
| Domiphen Bromide | Antimicrobial | 25 |
| 2-[5-(2-methylpropyl)-4-oxo...] | Antimicrobial/Anti-cancer | 15 |
Q & A
Basic: What are the critical synthetic steps for preparing 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile?
Answer:
The synthesis of this thienopyrimidine derivative involves three primary steps:
Core Formation : Cyclization of thiophene and pyrimidine precursors to construct the thieno[2,3-d]pyrimidin-4-one scaffold.
Substituent Introduction : Alkylation at position 5 with 2-methylpropyl (isobutyl) groups via nucleophilic substitution or coupling reactions.
Acetonitrile Functionalization : Attachment of the acetonitrile moiety at position 2 using reagents like chloroacetonitrile under basic conditions.
Optimization of solvent (e.g., DMF or THF), temperature (reflux conditions), and catalysts (e.g., K₂CO₃) is critical for yield improvement .
Basic: How is the structural integrity of this compound confirmed during synthesis?
Answer:
Structural validation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of the 2-methylpropyl group (δ ~0.9–1.2 ppm for methyl protons) and acetonitrile (δ ~3.0–3.5 ppm for CH₂CN).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the calculated mass (e.g., [M+H]⁺).
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the fused thienopyrimidine system .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
Key optimization strategies include:
- Temperature Control : Lower temperatures reduce undesired cyclization byproducts. Microwave-assisted synthesis enhances regioselectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes hydrolysis of the acetonitrile group.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts improve efficiency in alkylation steps.
- Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization removes impurities .
Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the acetonitrile group’s electron-withdrawing nature enhances electrophilicity at the pyrimidine ring .
- Molecular Docking : Predicts binding interactions with biological targets (e.g., kinases) by simulating ligand-receptor complexes.
- ADMET Prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .
Advanced: How can contradictions in biological activity data across similar derivatives be resolved?
Answer:
Contradictions often arise due to substituent effects. Resolution strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 2-methylpropyl with fluorophenyl) to isolate contributions to bioactivity .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to validate selectivity.
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities and kinetics .
Advanced: What is the role of the acetonitrile group in modulating biological activity?
Answer:
The acetonitrile moiety:
- Enhances Solubility : Its polar nature improves aqueous solubility compared to hydrophobic analogs.
- Influences Binding : The nitrile group forms hydrogen bonds or dipole interactions with target proteins (e.g., catalytic lysine residues in kinases).
- Metabolic Stability : Resists hydrolysis better than ester or amide groups, prolonging half-life in vivo.
Comparative studies with cyano-free analogs (e.g., methyl or acetyl derivatives) can isolate its pharmacological impact .
Advanced: How are degradation products characterized under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), or thermal stress.
- LC-MS/MS Analysis : Identifies degradation products (e.g., hydrolysis of the nitrile to carboxylic acid).
- Stability-Indicating Assays : HPLC methods with photodiode array detectors track purity changes over time .
Advanced: What strategies improve the selectivity of this compound for specific biological targets?
Answer:
- Bioisosteric Replacement : Substitute the thienopyrimidine core with pyrido[4,3-d]pyrimidine to alter steric and electronic profiles .
- Proteomics Profiling : Use affinity-based pull-down assays to identify off-target interactions.
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in target enzymes .
Basic: What are the common biological targets for thieno[2,3-d]pyrimidine derivatives?
Answer:
These compounds often target:
- Kinases : EGFR, VEGFR, and CDKs due to structural mimicry of ATP.
- Epigenetic Regulators : Histone deacetylases (HDACs) or methyltransferases.
- Microbial Enzymes : Dihydrofolate reductase (DHFR) in antibacterial studies.
Activity is modulated by substituents (e.g., 2-methylpropyl enhances lipophilicity for membrane penetration) .
Advanced: How do structural modifications influence the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity : Adding alkyl groups (e.g., 2-methylpropyl) increases logP, enhancing blood-brain barrier penetration but reducing solubility.
- Metabolic Sites : Fluorine substitution at aromatic rings blocks cytochrome P450-mediated oxidation.
- Prodrug Strategies : Mask the nitrile group as a tert-butyl ester to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
